8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile
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Overview
Description
8-acetyl-15-oxa-8,17,24-triazapentacyclo[148002,709,14018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile typically involves multi-step organic reactions. The starting materials and specific reagents used in these reactions can vary, but common steps include cyclization reactions, acetylation, and nitrile formation. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile: shares structural similarities with other pentacyclic compounds, such as:
Uniqueness
What sets 8-acetyl-15-oxa-8,17,24-triazapentacyclo[148002,709,14
Properties
Molecular Formula |
C24H13N5O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
8-acetyl-15-oxa-8,17,24-triazapentacyclo[14.8.0.02,7.09,14.018,23]tetracosa-1(24),2,4,6,9(14),10,12,16,18,20,22-undecaene-11,12-dicarbonitrile |
InChI |
InChI=1S/C24H13N5O2/c1-14(30)29-20-9-5-2-6-17(20)23-24(28-19-8-4-3-7-18(19)27-23)31-22-11-16(13-26)15(12-25)10-21(22)29/h2-11H,1H3 |
InChI Key |
LDZSKBQHHJHCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C3OC5=C1C=C(C(=C5)C#N)C#N |
Origin of Product |
United States |
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